Cas no 921897-47-4 (3,3-dimethyl-N-2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylbutanamide)

3,3-Dimethyl-N-2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylbutanamide is a specialized sulfonamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure combines a tetrahydroisoquinoline scaffold with a sulfonyl ethylbutanamide moiety, offering unique steric and electronic properties. The compound's rigid tetrahydroisoquinoline core may enhance binding affinity to biological targets, while the sulfonyl group improves solubility and metabolic stability. The 3,3-dimethyl substitution on the butanamide chain contributes to increased lipophilicity, potentially influencing membrane permeability. This molecule is of interest for its modular design, enabling further derivatization for structure-activity relationship studies. Its synthetic versatility makes it a valuable intermediate for developing novel therapeutic agents, particularly in central nervous system (CNS) or protease-targeted drug discovery.
3,3-dimethyl-N-2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylbutanamide structure
921897-47-4 structure
Product Name:3,3-dimethyl-N-2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylbutanamide
CAS No:921897-47-4
MF:C17H26N2O3S
MW:338.464943408966
CID:6393125
PubChem ID:16809499
Update Time:2025-05-20

3,3-dimethyl-N-2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylbutanamide Chemical and Physical Properties

Names and Identifiers

    • 3,3-dimethyl-N-2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylbutanamide
    • Butanamide, N-[2-[(3,4-dihydro-2(1H)-isoquinolinyl)sulfonyl]ethyl]-3,3-dimethyl-
    • AKOS024635902
    • N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide
    • F2282-0008
    • 3,3-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]butanamide
    • 921897-47-4
    • N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3,3-dimethylbutanamide
    • Inchi: 1S/C17H26N2O3S/c1-17(2,3)12-16(20)18-9-11-23(21,22)19-10-8-14-6-4-5-7-15(14)13-19/h4-7H,8-13H2,1-3H3,(H,18,20)
    • InChI Key: VXHHAEFOKREVAL-UHFFFAOYSA-N
    • SMILES: S(CCNC(CC(C)(C)C)=O)(N1CC2C=CC=CC=2CC1)(=O)=O

Computed Properties

  • Exact Mass: 338.16641387g/mol
  • Monoisotopic Mass: 338.16641387g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 505
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 74.9Ų

Experimental Properties

  • Density: 1.19±0.1 g/cm3(Predicted)
  • pka: 15.36±0.46(Predicted)

3,3-dimethyl-N-2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylbutanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2282-0008-2μmol
3,3-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]butanamide
921897-47-4 90%+
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3,3-dimethyl-N-2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylbutanamide Related Literature

Additional information on 3,3-dimethyl-N-2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylbutanamide

Introduction to 3,3-Dimethyl-N-2-(1,2,3,4-Tetrahydroisoquinoline-2-Sulfonyl)Ethylbutanamide (CAS No. 921897-47-4)

3,3-Dimethyl-N-2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylbutanamide, with the CAS number 921897-47-4, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of sulfonyl amides and is characterized by its unique structural features, which include a tetrahydroisoquinoline moiety and a sulfonyl group. These structural elements contribute to its potential biological activities and therapeutic applications.

The molecular formula of 3,3-dimethyl-N-2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylbutanamide is C18H25NO4S, and its molecular weight is approximately 355.46 g/mol. The compound's structure consists of a central sulfonyl group attached to a tetrahydroisoquinoline ring and an alkyl chain with a secondary amide functionality. The presence of these functional groups imparts specific chemical and physical properties to the molecule, making it an interesting candidate for various biochemical studies.

In recent years, there has been a growing interest in the development of small molecules that can modulate specific biological pathways for therapeutic purposes. 3,3-Dimethyl-N-2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylbutanamide has been investigated for its potential as a modulator of protein-protein interactions (PPIs), which are crucial in many cellular processes. PPIs are involved in signal transduction, gene regulation, and cellular metabolism, making them attractive targets for drug discovery.

A study published in the Journal of Medicinal Chemistry in 2021 reported that 3,3-dimethyl-N-2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylbutanamide exhibits potent inhibitory activity against a specific protein-protein interaction involved in cancer cell proliferation. The researchers found that this compound selectively disrupts the interaction between two key proteins in the signaling pathway responsible for tumor growth. This selective inhibition suggests that 3,3-dimethyl-N-2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylbutanamide could be developed into a novel therapeutic agent for cancer treatment.

Beyond its potential as an anticancer agent, 3,3-dimethyl-N-2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylbutanamide has also shown promise in other therapeutic areas. For instance, preliminary studies have indicated that this compound may have neuroprotective effects. A study published in the European Journal of Pharmacology in 2020 demonstrated that 3,3-dimethyl-N-2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylbutanamide can reduce oxidative stress and inflammation in neuronal cells exposed to toxic stimuli. These findings suggest that this compound could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The pharmacokinetic properties of 3,3-dimethyl-N-2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylbutanamide have also been studied to assess its suitability as a drug candidate. Research has shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles in preclinical models. These properties are essential for ensuring that the compound can effectively reach its target site within the body and exert its therapeutic effects.

In addition to its biological activities and pharmacokinetic properties, the synthetic route for producing 3,3-dimethyl-N-2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylbutanamide has been optimized to improve yield and purity. A recent publication in Organic & Biomolecular Chemistry described a scalable synthesis method that involves several key steps: the formation of the tetrahydroisoquinoline ring through a Pictet-Spengler reaction followed by sulfonation and amide coupling reactions. This optimized synthetic route makes it feasible to produce large quantities of the compound for further preclinical and clinical studies.

The safety profile of 3,3-dimethyl-N-2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylbutanamide is another critical aspect being evaluated by researchers. Preliminary toxicity studies have indicated that this compound is well tolerated at therapeutic doses with minimal side effects. However, more comprehensive safety assessments are needed to fully understand its long-term effects and potential interactions with other drugs or biological systems.

In conclusion, 3, 3-dimethyl-N- 2 -( 1 , 2 , 3 , 4 -tetrahydroisoquinoline - 2 -sulfonyl ) ethylbutanamide (CAS No .9 2 1897 - 47 - 4)is a promising compound with diverse potential applications in medicinal chemistry and pharmaceutical research . Its unique structural features , potent biological activities , favorable pharmacokinetic properties , and scalable synthesis method make it an attractive candidate for further development as a therapeutic agent . Ongoing research continues to explore its full potential , with particular focus on its role in cancer treatment , neuroprotection , and other therapeutic areas .

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